molecular formula C17H23FN4O3 B12133264 N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide

N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide

Cat. No.: B12133264
M. Wt: 350.4 g/mol
InChI Key: JEKUVKTWOQWHIS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group attached to the acetamide nitrogen. The compound’s piperazine ring is substituted at the 4-position with a morpholin-4-ylcarbonyl moiety, which introduces both hydrogen-bonding capability and conformational rigidity. This structural framework is common in drug discovery, as piperazine and morpholine rings enhance solubility and modulate pharmacokinetic properties.

Properties

Molecular Formula

C17H23FN4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C17H23FN4O3/c18-14-1-3-15(4-2-14)19-16(23)13-20-5-7-21(8-6-20)17(24)22-9-11-25-12-10-22/h1-4H,5-13H2,(H,19,23)

InChI Key

JEKUVKTWOQWHIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide. This intermediate is then reacted with piperazine to yield N-(4-fluorophenyl)-2-piperazinylacetamide. Finally, the morpholinylcarbonyl group is introduced through a reaction with morpholine-4-carbonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Structural Formula

  • IUPAC Name : N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide
  • Molecular Weight : 392.47 g/mol
  • Canonical SMILES : C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC4=CC=CC=C43

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

Case Studies:

  • In vitro studies have shown that derivatives similar to this compound can inhibit biofilm formation in bacterial cultures, with minimum inhibitory concentrations (MICs) for some derivatives as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Data Table: Antimicrobial Activity

Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm

Antitumor Activity

The compound also shows promise in cancer research, particularly regarding its cytotoxic effects on various cancer cell lines.

Case Studies:

  • A study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 colon cancer cells, revealing that the presence of electron-donating groups significantly enhances cytotoxicity . The structural modifications in the phenyl and morpholine groups can improve the growth inhibition of cancer cells.

Data Table: Antitumor Activity

Activity TypeTarget Cell LineIC50 (μg/mL)Notes
AntitumorHT29 (Colon Cancer)< 1.98Significant growth inhibition
AntitumorJurkat T Cells< 1.61Enhanced by electron-donating groups

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional differences:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity (If Reported) Evidence Source
Target Compound : N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide Piperazine + morpholin-4-ylcarbonyl; 4-fluorophenyl-acetamide Not explicitly provided Not reported N/A (Theoretical design) N/A
Compound 15 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 410.51 269–270 MMP inhibition (implied by study context) [1]
Compound 20 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide Not provided Not reported N/A [2]
Compound 30 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide 414.13 328–329 N/A [3]
GSK1570606A 2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Not provided Not reported Antimycobacterial (PyrG/PanK inhibition) [4]
N-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide Piperazine + 4-fluorophenyl; lacks morpholine substituent Not provided Not reported Supplier-listed (no activity data) [13]
Compound 47 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Not provided Not reported Antimicrobial (gram-positive bacteria) [11]
Compound 9e N-(4-Fluorophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide Not provided 220.1 N/A [8]

Structural and Functional Analysis

Core Scaffold Variations :

  • The target compound’s morpholin-4-ylcarbonyl group distinguishes it from analogs with thiazole (e.g., Compounds 15, 30) or triazole (e.g., 9e) substituents. Morpholine enhances hydrophilicity and may improve blood-brain barrier penetration compared to aromatic heterocycles .
  • Piperazine Substitution : Compounds like the target and those in –3 share a piperazine-acetamide backbone. However, replacing the morpholine group with sulfonyl (Compound 47) or aryl (Compound 15) moieties alters electronic properties and target affinity. For example, sulfonyl groups in Compound 47 enhance antimicrobial activity by promoting electrostatic interactions with bacterial enzymes .

Impact of Fluorine Substitution :

  • The 4-fluorophenyl group is conserved across multiple analogs (e.g., Compounds 15, 30, GSK1570606A). Fluorine’s electron-withdrawing effects increase metabolic stability and membrane permeability. In GSK1570606A, the 4-fluorophenyl-thiazole combination contributes to antimycobacterial activity by optimizing target (PyrG/PanK) binding .

Thermal and Physicochemical Properties :

  • Melting points correlate with substituent polarity. The target compound’s morpholine group likely reduces crystallinity compared to thiazole derivatives (e.g., Compound 15, mp 269–270°C; Compound 30, mp 328–329°C). Higher melting points in thiazole analogs suggest stronger intermolecular forces (e.g., π-π stacking) .

The morpholine substituent may redirect activity toward CNS targets due to improved solubility . Piperazine-Sulfonyl Derivatives: Compound 47’s benzo[d]thiazole sulfonyl group demonstrates gram-positive antibacterial activity, highlighting the role of sulfonyl in microbial target engagement .

Biological Activity

N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from various studies, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H20FN3O2\text{C}_{15}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{2}

It contains a morpholine moiety, a piperazine ring, and a fluorophenyl group, which are critical for its biological activity.

1. Anticonvulsant Activity

Research has shown that derivatives of this compound exhibit anticonvulsant properties. A study evaluated various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, revealing that compounds with similar structures provided protection against seizures in animal models. The most effective compounds demonstrated significant activity in the maximal electroshock (MES) test at doses of 100 mg/kg and 300 mg/kg, indicating their potential as anticonvulsants .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the phenyl ring significantly influence biological activity. For instance, electronegative substituents like fluorine enhance hydrophilicity and improve anti-tuberculosis activity . The presence of morpholine and piperazine moieties contributes to enhanced interaction with biological targets, potentially increasing efficacy.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AnticonvulsantN-(4-fluorophenyl)-2-[...]-acetamideSignificant seizure protection
Anti-TuberculosisPiperazine derivativesInhibition of MurB enzyme
General SAR InsightsVarious analogsEnhanced activity with electronegative groups

Case Studies

Case Study 1: Anticonvulsant Evaluation
In a study evaluating the anticonvulsant effects of various derivatives, it was found that compounds with higher lipophilicity exhibited delayed onset but prolonged action against seizures. Specifically, the morpholine derivative showed protective effects in the MES test at shorter time intervals compared to more lipophilic counterparts, suggesting different distribution patterns within the central nervous system .

Case Study 2: MurB Inhibition
A series of compounds were synthesized to evaluate their efficacy against MurB enzymes related to tuberculosis. The incorporation of piperazine linkers was found to significantly enhance binding affinity and inhibition potency, providing insights into optimizing structures for better therapeutic outcomes .

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